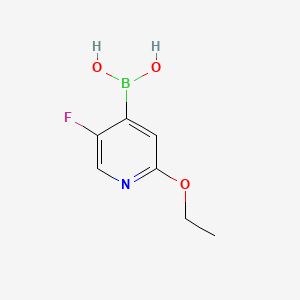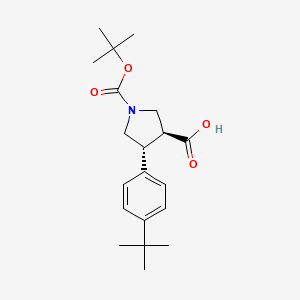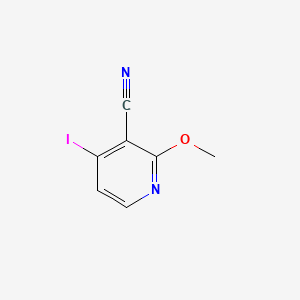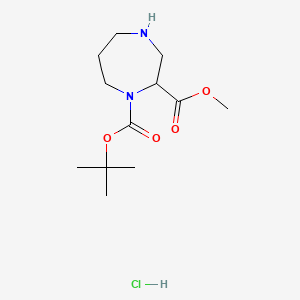
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 1259370-15-4. It has a molecular weight of 184.96 and its IUPAC name is 2-ethoxy-5-fluoro-4-pyridinylboronic acid . It is a solid substance that should be stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The InChI code for “(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid” is 1S/C7H9BFNO3/c1-2-13-7-3-5 (8 (11)12)6 (9)4-10-7/h3-4,11-12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Sensing Applications
Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, such as fluoride or cyanide anions . This unique property makes them valuable in the development of sensors . For instance, they can be used in homogeneous assays or heterogeneous detection systems, where they can interact at the interface of the sensing material or within the bulk sample. The (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid could be utilized in designing sensors for detecting sugars or other diol-containing molecules.
Medicinal Chemistry
In medicinal chemistry, boronic acids serve as key intermediates in the synthesis of various pharmaceuticals . They are involved in the creation of bioactive compounds, including enzyme inhibitors and potential therapeutics. The specific compound could be used to develop new drugs that target diseases through modulation of enzyme activity or protein interactions.
Materials Science
The compound’s utility extends to materials science, where it can be incorporated into polymers or other materials for advanced applications . For example, it could be used in the creation of microparticles for analytical methods or in polymers designed for the controlled release of drugs, such as insulin.
Optoelectronics
Organoboron compounds, including boronic acids, are used in optoelectronics materials due to their stability and electronic properties . (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid could be explored for its potential in creating new materials that have applications in light-emitting diodes, solar cells, or other electronic devices that interact with light.
Biochemistry
In biochemistry, boronic acids are used for protein manipulation and modification, as well as biological labelling . The subject compound could be employed in research to study protein glycation or to label cells with fluorescent tags for microscopy.
Analytical Methods
Lastly, boronic acids are instrumental in analytical chemistry, particularly in the separation technologies . They can be used for electrophoresis of glycated molecules, which is crucial in the analysis of blood sugar levels and the study of diabetes. (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid could be used to develop new methods for the analysis of complex biological samples.
Safety and Hazards
“(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid” is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and if swallowed, call a poison center or doctor/physician if you feel unwell .
Propriétés
IUPAC Name |
(2-ethoxy-5-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWRCDGUJRSMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678192 |
Source


|
| Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |
CAS RN |
1259370-15-4 |
Source


|
| Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)




![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)




